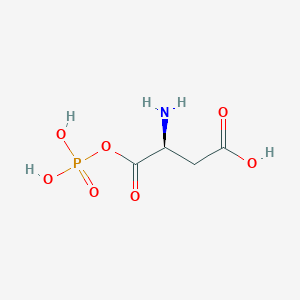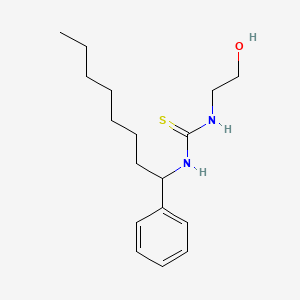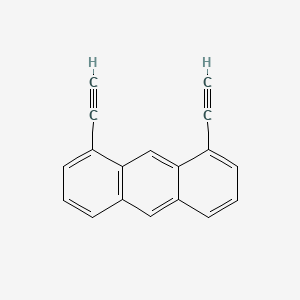
1,8-Diethynylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diethynylanthracene is an organic compound that belongs to the family of dialkynylanthracenes It is characterized by the presence of two ethynyl groups attached to the 1 and 8 positions of the anthracene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Diethynylanthracene can be synthesized through several methods. One common approach involves the deprotonation of terminal ethynyl units with n-butyllithium, followed by reaction with catechol-chloroborane, resulting in the formation of the desired compound . Another method includes the use of 2-hydroxypropyl-protecting groups, where 1,8-dialkynylanthracene photo-dimers are prepared in a head-to-head configuration by UV irradiation on a multi-gram scale . The combination of non-covalent hydrogen bonds and π–π interactions induces the formation of the syn-isomer in up to 85% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the UV irradiation method, which allows for multi-gram scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Diethynylanthracene undergoes various chemical reactions, including:
Silylation Reactions: Reaction with 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes and 1,2-dichlorotetramethyldisilane to form silaanthracenophanes.
Hydrometalation Reactions: Hydrosilylation, hydroboration, and hydroalumination reactions based on group 13 and 14 elements.
Diels-Alder Reactions: Acts as a classic diene in Diels-Alder reactions, particularly at the 9,10-positions of the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, catechol-chloroborane, 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes, and 1,2-dichlorotetramethyldisilane. Reaction conditions often involve UV irradiation, non-polar solvents, and specific temperature controls to achieve desired yields and selectivity.
Major Products Formed
Major products formed from these reactions include silaanthracenophanes, bidentate Lewis acids, and various Diels-Alder adducts, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
1,8-Diethynylanthracene has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,8-diethynylanthracene involves its ability to form stable adducts with various substrates through non-covalent interactions, such as hydrogen bonds and π–π interactions . These interactions enable the compound to act as a host for Lewis-base substrates, forming impressive networks with molecules like hydrazine . The molecular targets and pathways involved include the formation of stable (1,3)-adducts with pyrimidine and other substrates .
Vergleich Mit ähnlichen Verbindungen
1,8-Diethynylanthracene can be compared with other similar compounds, such as:
1,2-Diethynylbenzene: Used to prepare bidentate Lewis acids through hydrometalation reactions.
1,8-Naphthalenediyl Frameworks: Suitable for the μ(1,1)-chelation of anions.
1,8-Triptycenediyl Derivatives: Capable of forming μ(1,2)-chelates with substrates having adjacent binding sites.
The uniqueness of this compound lies in its ability to form tetradentate Lewis acids and its high selectivity in binding different substrates due to its rigid organic backbone and specific structural configuration .
Eigenschaften
CAS-Nummer |
78053-58-4 |
|---|---|
Molekularformel |
C18H10 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
1,8-diethynylanthracene |
InChI |
InChI=1S/C18H10/c1-3-13-7-5-9-15-11-16-10-6-8-14(4-2)18(16)12-17(13)15/h1-2,5-12H |
InChI-Schlüssel |
DAVBVBBKKWZYOO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
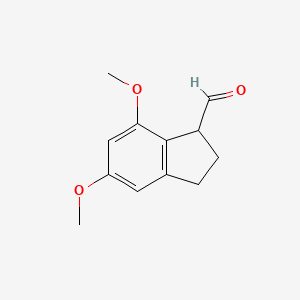
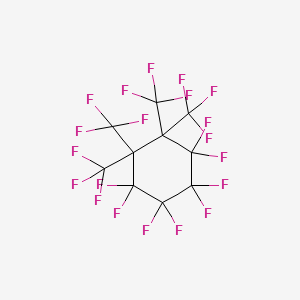
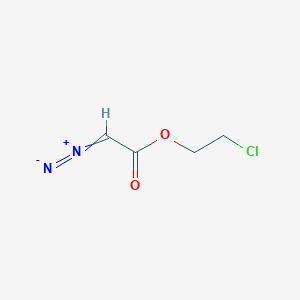
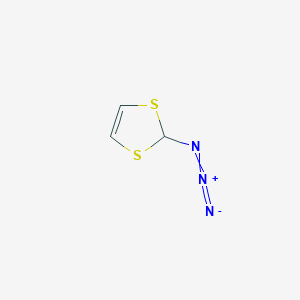
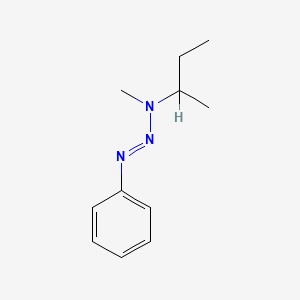
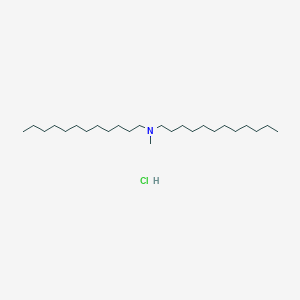
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
